Boc-Arg(Z) 2-OH Boc-Arg(Z) 2-OH
Brand Name: Vulcanchem
CAS No.: 51219-19-3
VCID: VC21538950
InChI: InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Molecular Formula: C27H34N4O8
Molecular Weight: 542.6 g/mol

Boc-Arg(Z) 2-OH

CAS No.: 51219-19-3

VCID: VC21538950

Molecular Formula: C27H34N4O8

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-Arg(Z) 2-OH - 51219-19-3

Description

Boc-Arg(Z) 2-OH, also known as Nα-tert-butoxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, is a protected amino acid derivative commonly used in peptide synthesis and biochemical research. This compound is crucial for synthesizing peptides and proteins due to its ability to protect the reactive sites of the arginine molecule, allowing for selective reactions during synthesis .

Synthesis and Applications

Boc-Arg(Z) 2-OH is synthesized using methods that involve protecting the arginine side chain with benzyloxycarbonyl (Z) groups, which are removable under mild conditions, making it suitable for peptide synthesis . This compound is particularly useful in applications requiring full protection of the arginine side chain, such as the preparation of optically active aldehydes from arginine derivatives .

Applications:

  • Peptide Synthesis: It serves as a crucial building block for synthesizing peptides and proteins, allowing for selective reactions due to its protecting groups .

  • Inhibitor Research: Used in the research of inhibitors for processing proteinases .

  • Biochemical Studies: Involved in studying protein interactions and designing peptides with specific functions.

Research Findings

Research on Boc-Arg(Z) 2-OH highlights its utility in minimizing side reactions during peptide synthesis. For instance, it has been shown to produce good yields in the synthesis of complex peptides, unlike other derivatives that may lead to significant byproduct formation . Additionally, studies on lactam formation during peptide synthesis involving arginine derivatives emphasize the importance of choosing appropriate protecting groups to minimize unwanted reactions .

CAS No. 51219-19-3
Product Name Boc-Arg(Z) 2-OH
Molecular Formula C27H34N4O8
Molecular Weight 542.6 g/mol
IUPAC Name (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1
Standard InChIKey ZWRJPLNCTNRXPE-NRFANRHFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Synonyms Boc-Arg(Z)2-OH;Boc-Arg(Z)2-OH;Nalpha-Boc-Ndelta,Nomega-di-Z-L-arginine;C27H34N4O8;PubChem12132;BOC-ARG2-OH;15493_ALDRICH;SCHEMBL8853991;15493_FLUKA;MolPort-003-926-817;CB-323;ZINC71788015;N|A-Boc-N|A,N|O-di-Z-L-arginine;AKOS015908002;FT-0698503;ST24036206;X5775;K-9435;I14-24549
PubChem Compound 11731272
Last Modified Aug 15 2023

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